1,2-Diiodoethane

Description

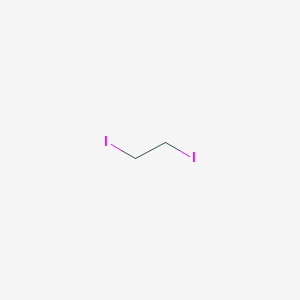

Structure

3D Structure

Properties

IUPAC Name |

1,2-diiodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4I2/c3-1-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBZLMLLFVFKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060791 | |

| Record name | Ethane, 1,2-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown or brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2-Diiodoethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.69 [mmHg] | |

| Record name | 1,2-Diiodoethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19210 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-73-7 | |

| Record name | 1,2-Diiodoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diiodoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,2-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-diiodoethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIIODOETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH8PPH966 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,2-diiodoethane chemical properties and structure

An In-depth Technical Guide to 1,2-Diiodoethane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂H₄I₂), also known as ethylene iodide, is a significant organoiodine compound with the CAS number 624-73-7.[1][2][3] It serves as a crucial reagent and intermediate in various organic synthesis applications, most notably in the preparation of powerful reducing agents like samarium(II) iodide. This document provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, supported by detailed experimental protocols and structural visualizations.

Chemical and Physical Properties

This compound presents as a light brown to brown or yellow crystalline solid.[4][5][6] It is a stable compound but can discolor upon exposure to light and air.[2][4][7] It is incompatible with strong bases and strong oxidizing agents.[2][4][7] The compound is soluble in methanol, ethanol, ether, benzene, and acetone, but insoluble or only slightly soluble in water.[4][5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Identifiers | ||

| IUPAC Name | This compound | [1] |

| CAS Number | 624-73-7 | [1] |

| Molecular Formula | C₂H₄I₂ | [1][4] |

| Molar Mass | 281.86 g/mol | [1][6] |

| InChI Key | GBBZLMLLFVFKJM-UHFFFAOYSA-N | [1][8] |

| SMILES | ICCI | [1][8] |

| Physical Properties | ||

| Appearance | Yellow to brown crystalline powder/crystals | [4][5] |

| Melting Point | 80 to 82 °C (353 to 355 K) | [1][4] |

| Boiling Point | ~200 °C | [4] |

| Density | 2.132 g/mL at 25 °C | [4][7] |

| Vapor Pressure | 0.349 mmHg at 25 °C | [4] |

| Refractive Index | 1.8710 | [4] |

| Solubility | ||

| Water | Insoluble | [4][5] |

| Organic Solvents | Soluble in methanol, ethanol, ether | [4][7] |

| Safety Data | ||

| Flash Point | 100.9 °C | [4] |

| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [6] |

| Hazard Statements | H315, H319, H335 | [6] |

Molecular Structure and Conformational Analysis

The structure of this compound is defined by a single carbon-carbon bond with each carbon atom bonded to two hydrogen atoms and one iodine atom. Rotation around the C-C bond leads to different conformations, primarily the anti (or trans) and gauche conformers.

The anti conformer, where the two iodine atoms are positioned opposite each other (dihedral angle of 180°), possesses C₂h symmetry and a dipole moment of zero.[9][10] The gauche form has C₂ symmetry and a significant dipole moment.[9][10] In the gas phase, the anti conformer is more stable. However, in polar solvents like methanol, the energy difference between the two forms decreases because the solvent interacts more strongly with the more polar gauche conformer, stabilizing it.[9][10] In the solid crystalline state, this compound exists exclusively in the anti conformation.[11]

Caption: Conformational isomers of this compound.

Chemical Reactions and Applications

Synthesis of Samarium(II) Iodide

One of the most prevalent applications of this compound is in the synthesis of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent used extensively in organic synthesis.[1][12] The reaction involves the oxidation of samarium metal by this compound in an inert solvent like tetrahydrofuran (THF). The formation of the stable ethene molecule provides a thermodynamic driving force for this transformation.[12] A similar reaction is used to prepare ytterbium(II) iodide.[1][12]

Reaction: Sm + ICH₂CH₂I → SmI₂ + H₂C=CH₂[1]

Caption: Synthesis pathway of Samarium(II) Iodide.

Photodissociation Reactions

The photoreaction of this compound has been studied in both the gas phase and in solution.[9][10] In the gas phase, the reaction proceeds via the rupture of the first C-I bond, followed by the cleavage of the second C-I bond in the resulting haloethyl radical (C₂H₄I•).[9][10] In solution, a solvent cage effect enables an alternative, more energetically favorable pathway where the bridged C₂H₄I• radical can react with the liberated iodine atom to form a C₂H₄I-I isomer, which then decomposes into ethene and iodine (I₂).[9][10]

Experimental Protocols

Synthesis of this compound

This protocol is based on the direct iodination of ethylene.[4][12][13]

Reaction: C₂H₄ + I₂ → C₂H₄I₂

Methodology:

-

Reaction Setup: A mixture of iodine (I₂) and ethanol is prepared in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.

-

Gas Introduction: Ethylene gas (C₂H₄) is bubbled through the iodine-ethanol mixture. The reaction progress is monitored by the disappearance of the characteristic purple/brown color of the iodine.

-

Reaction Completion: The introduction of ethylene is continued until the iodine color is completely discharged, and needle-like crystals of this compound begin to form.

-

Isolation: Upon completion, the reaction mixture is filtered to collect the crude product. The crystals are washed to remove residual reactants.

-

Purification: The crude this compound is recrystallized from ethanol to yield the purified product.

Caption: General workflow for the synthesis of this compound.

Purification Protocol

This method is for the purification of commercially obtained or synthesized this compound.[7][13]

Methodology:

-

Dissolution: Dissolve the crude this compound in diethyl ether.

-

Washing: Transfer the ethereal solution to a separatory funnel and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any free iodine.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and evaporate the ether under reduced pressure (in vacuo).

-

Distillation: Distill the remaining residue to obtain pure this compound.

-

Storage: Store the purified product in a cool, dark place to prevent light-induced decomposition.[7][13]

Safety and Handling

This compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][6][14]

-

Handling: Use in a well-ventilated area or outdoors.[14][15] Avoid breathing dust, fumes, or vapors.[14][15] Avoid contact with skin and eyes.[14][15]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (eyeshields).[4][15] A dust mask (type N95 or equivalent) is recommended.

-

Storage: Store in a cool, dry place between 2-8°C.[4] The material is light and air-sensitive and should be stored accordingly, preferably under an inert atmosphere.[2][7]

-

Spills: In case of a spill, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[14] Use spark-proof tools.[14][15]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. Ethane, 1,2-diiodo- [webbook.nist.gov]

- 4. This compound [chembk.com]

- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 6. This compound | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 624-73-7 [chemicalbook.com]

- 8. Ethane, 1,2-diiodo- (CAS 624-73-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound|Organic Synthesis Reagent [benchchem.com]

- 13. Page loading... [guidechem.com]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Physical Properties of 1,2-Diiodoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethane, also known as ethylene diiodide, is an organoiodine compound with the chemical formula C₂H₄I₂.[1] It serves as a versatile reagent in organic synthesis, most notably in the preparation of samarium(II) iodide and ytterbium(II) iodide.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination and visualizations of key experimental workflows.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented below.

Data Presentation: Quantitative Physical Properties

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 281.86 | g/mol | - | [3][4][5] |

| Melting Point | 80 - 82 | °C | lit. | [3] |

| Boiling Point | 206 | °C | at 760 mmHg | |

| Density | 2.132 | g/mL | at 25 °C (lit.) | [3] |

| Refractive Index | 1.674 | - | - | |

| Solubility | Soluble in methanol. Insoluble in water. | - | - | [6][7] |

| Appearance | White to almost white crystalline powder. | - | - | [6] |

| Stability | Stable, but may discolor on exposure to light. | - | - | |

| Inpatibilities | Strong bases, strong oxidizing agents. | - | - |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on established laboratory techniques.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

-

Purity Assessment: A sharp melting point range of 0.5-1 °C indicates a high degree of purity. A broader range suggests the presence of impurities.[9]

Diagram: Workflow for Melting Point Determination

References

- 1. This compound|Organic Synthesis Reagent [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 1,2-二碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethane, 1,2-diiodo- [webbook.nist.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

1,2-Diiodoethane (CAS 624-73-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-diiodoethane (CAS 624-73-7), a versatile organoiodine compound. This document details its chemical and physical properties, synthesis, key applications in organic chemistry, and essential safety and handling information. The content is structured to serve as a practical resource for professionals in research, chemical synthesis, and drug development.

Core Properties and Data

This compound, also known as ethylene diiodide, is a halogenated alkane that presents as a crystalline solid at room temperature.[1][2] Its utility in synthetic chemistry is largely due to the reactive nature of its carbon-iodine bonds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄I₂ | [1][3] |

| Molecular Weight | 281.86 g/mol | [1][4] |

| Appearance | Yellow rhomboid or plate-like crystals, Light brown or brown crystalline solid | [1][3] |

| Melting Point | 80-82 °C | [3] |

| Boiling Point | 200 °C | [3] |

| Density | 2.132 g/mL at 25 °C | [3] |

| Solubility | Soluble in methanol, ethanol, ether, benzene, and acetone. Insoluble in water. | [3][5] |

| Vapor Pressure | 0.349 mmHg at 25 °C | [3] |

| Refractive Index | 1.871 | [3] |

| Flash Point | 100.9 °C | [3] |

| Stability | Stable, but may discolor on exposure to light. | [3][6] |

| InChI Key | GBBZLMLLFVFKJM-UHFFFAOYSA-N | [7] |

| SMILES | ICCI | [7] |

Safety and Handling Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure. It is a skin and eye irritant and may cause respiratory irritation.[1][8]

| Hazard Statement | GHS Code | Reference(s) |

| Causes skin irritation | H315 | [1] |

| Causes serious eye irritation | H319 | [1] |

| May cause respiratory irritation | H335 | [1] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

-

Skin Protection: Wear chemical-impermeable gloves and protective clothing.[9]

-

Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[9]

Storage and Handling:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

-

Keep away from strong bases and strong oxidizing agents.[2][3]

-

The compound is light-sensitive and should be stored in the dark.[6]

-

Handle in a well-ventilated area and avoid the formation of dust and aerosols.[9]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the direct reaction of ethylene with iodine.[11][12] This reaction proceeds via an electrophilic addition mechanism.[11]

Synthesis of this compound from Ethylene

The synthesis involves the addition of iodine across the double bond of ethylene.[11]

Reaction: C₂H₄ + I₂ ⇌ C₂H₄I₂[11]

Experimental Protocol:

-

Prepare a mixture of iodine and ethanol.

-

Bubble ethylene gas through the solution.

-

Continue the addition of ethylene until the color of the iodine disappears, indicating the reaction is complete.

-

Needle-like crystals of this compound will form in the reaction mixture.

-

Filter the crude product from the solution.

-

Wash the crystals.

-

Recrystallize the crude product from ethanol to obtain purified this compound.[10]

Purification Method: For further purification, dissolve the compound in ether, wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), dry over magnesium sulfate (MgSO₄), and then remove the ether in vacuo. The product can then be distilled.[6]

Caption: Synthesis of this compound from ethylene and iodine.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily used for the preparation of samarium(II) iodide and ytterbium(II) iodide.[4][12] It also serves as an iodine source for the dehydroxy-iodination of alcohols.[6]

Preparation of Samarium(II) Iodide (SmI₂)

Samarium(II) iodide is a powerful single-electron transfer reagent widely used in organic synthesis.[11] this compound is a key component in its preparation.

Reaction: Sm + ICH₂CH₂I → SmI₂ + C₂H₄

Experimental Protocol (Kagan's Method):

-

In an inert atmosphere, add samarium metal to an inert solvent, typically tetrahydrofuran (THF).[11]

-

Add a solution of this compound in THF to the samarium suspension.

-

The reaction is typically rapid and results in the formation of a deep blue solution of samarium(II) iodide.

-

The ethylene gas produced is vented.

-

The resulting SmI₂ solution is used in situ for subsequent reactions.[11]

This method is also applicable for the synthesis of ytterbium(II) iodide (YbI₂).[4][11]

Caption: Preparation of Samarium(II) Iodide using this compound.

Other Applications

-

Dehydroxy-iodination of alcohols: this compound can be used as an effective reagent for converting alcohols to iodides.[6]

-

Synthesis of homopropargyl alcohols: It is used in the sonochemical Barbier-type reaction for the synthesis of derivatives of regioselective homopropargyl alcohols.[6]

-

Pharmaceutical Intermediates: Due to its role in facilitating complex bond formations, it is used in the synthesis of pharmaceutical intermediates.[10][13]

Reaction Mechanisms

The primary reaction mechanism for the synthesis of this compound from ethylene is an electrophilic addition. The π electrons of the ethylene double bond attack an iodine molecule, leading to the formation of a cyclic iodonium ion intermediate. This intermediate is then attacked by an iodide ion in an anti-addition, resulting in this compound.[11]

In its application for preparing SmI₂, the reaction involves the oxidative addition of the carbon-iodine bonds to the samarium metal, leading to the formation of the stable samarium(II) iodide and the release of ethene gas.[11]

Conclusion

This compound is a fundamental reagent in organic synthesis with significant applications, particularly in the preparation of powerful reducing agents like samarium(II) iodide. Its well-defined properties and synthesis routes make it a valuable tool for chemists in academia and industry, including those in drug development who rely on complex synthetic transformations. Proper handling and storage are crucial to ensure its safe and effective use in the laboratory.

References

- 1. This compound | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. chembk.com [chembk.com]

- 4. nbinno.com [nbinno.com]

- 5. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 6. This compound | 624-73-7 [chemicalbook.com]

- 7. This compound 99 624-73-7 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. Page loading... [guidechem.com]

- 11. This compound|Organic Synthesis Reagent [benchchem.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Stability and Storage of 1,2-Diiodoethane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage of 1,2-diiodoethane, a critical organoiodine compound utilized in organic synthesis and pharmaceutical development. Due to its inherent sensitivity to environmental factors, a thorough understanding of its stability profile is paramount to ensure its quality, purity, and performance in research and drug development applications. This document details the known decomposition pathways, the impact of light, heat, and moisture on its stability, and recommended storage and handling procedures. Furthermore, it outlines model experimental protocols for conducting stability-indicating analyses to monitor the integrity of this compound over time.

Introduction

This compound (ethylene diiodide) is a versatile reagent, notably used in the preparation of samarium(II) iodide and ytterbium(II) iodide, which are powerful reducing agents in organic synthesis.[1] Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, like many organoiodine compounds, this compound exhibits sensitivity to various environmental factors, which can lead to its degradation. This degradation not only reduces the purity and efficacy of the reagent but can also introduce impurities that may interfere with downstream reactions or compromise the safety of pharmaceutical preparations.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the stability and proper storage of this compound. By adhering to the principles and protocols outlined herein, users can minimize degradation, ensure the reliability of their experimental results, and maintain the quality of their materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₄I₂ | [2][3] |

| Molecular Weight | 281.86 g/mol | [2][3] |

| Appearance | White to light brown or yellow crystalline powder | [2] |

| Melting Point | 80-82 °C | [4][5] |

| Boiling Point | 200.05 °C | [2] |

| Density | 2.132 g/mL at 25 °C | [2] |

| Solubility | Soluble in methanol and ether; insoluble in water. | [2] |

Stability Profile and Decomposition Pathways

This compound is described as stable under optimal conditions, but it is susceptible to degradation upon exposure to light, air (oxygen), and heat.[2] Discoloration, typically to a yellow or brown hue, is a common visual indicator of degradation and is attributed to the formation of molecular iodine (I₂).[6]

Factors Influencing Stability

The stability of this compound is influenced by several key factors, as summarized in Table 2.

Table 2: Factors Influencing the Stability of this compound

| Factor | Influence on Stability | Expected Outcome of Degradation | Mitigation Measures |

| Light | Highly sensitive, particularly to UV and visible light. Light provides the energy to break the weak carbon-iodine (C-I) bond. | Homolytic cleavage of C-I bonds, leading to radical formation and subsequent production of ethene and molecular iodine (I₂), causing discoloration. | Store in amber or opaque containers, in the dark. |

| Heat | Susceptible to thermal decomposition at elevated temperatures. | Can undergo elimination reactions to form ethene and hydrogen iodide (HI). | Store at recommended cool temperatures (e.g., 2-8 °C). |

| Air (Oxygen) | Can participate in radical chain reactions, accelerating decomposition, especially in the presence of light. | Formation of various oxidation byproducts. | Store under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers. |

| Moisture | While direct hydrolysis data for this compound is not readily available, moisture can facilitate decomposition pathways for other organoiodides. | Potential for hydrolysis to form ethylene glycol and hydrogen iodide. | Store in a dry, desiccated environment. |

| Incompatible Materials | Reacts with strong bases and strong oxidizing agents. | Can lead to vigorous or uncontrolled reactions and decomposition. | Store away from incompatible materials. |

Decomposition Pathways

The primary degradation pathway for this compound, particularly under photolytic conditions, involves the homolytic cleavage of the carbon-iodine bond.

Upon exposure to light, this compound undergoes the following decomposition steps, especially in solution:

-

Initiation: The absorption of a photon with sufficient energy leads to the homolytic cleavage of one of the C-I bonds, generating a 2-iodoethyl radical and an iodine radical.

-

Propagation/Further Decomposition:

-

In the gas phase: The 2-iodoethyl radical can undergo a secondary C-I bond cleavage to produce ethene and another iodine radical.

-

In solution: A "cage effect" can trap the initially formed radicals. The 2-iodoethyl radical can react with the iodine radical to form a transient isomer, which then decomposes to ethene and molecular iodine (I₂).

-

-

Termination: The radical species can combine in various ways to form stable products. The accumulation of molecular iodine is responsible for the characteristic discoloration of the degraded product.

The photodegradation pathway in solution is visualized in the following diagram:

Caption: Photodegradation pathway of this compound in solution.

At elevated temperatures, this compound can undergo thermal decomposition, primarily through an elimination reaction to yield ethene and hydrogen iodide.

Storage and Handling

Proper storage and handling are critical to maintaining the stability and purity of this compound.

Table 3: Recommended Storage and Handling Procedures for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (refrigerated) | To minimize thermal decomposition. |

| Light | Store in a dark place, using amber or opaque containers. | To prevent photodegradation. |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidation. |

| Container | Tightly sealed containers. | To prevent exposure to air and moisture. |

| Moisture | Store in a dry, well-ventilated area. Consider using a desiccator for long-term storage. | To minimize potential hydrolysis. |

| Stabilizers | For some iodoalkanes, a piece of copper wire is added as a stabilizer to scavenge iodine radicals.[6] This may be considered for long-term storage of this compound. | To inhibit radical-mediated decomposition. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To ensure safety and minimize exposure. |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the active compound in the presence of its degradation products, excipients, and impurities. The following are model experimental protocols that can be adapted for the stability assessment of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the specificity of the analytical method.

Table 4: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Experimental Setup |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent (e.g., methanol) and treat with 0.1 M HCl at 60 °C for 24 hours. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at 60 °C for 24 hours. |

| Oxidation | Dissolve this compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Store solid this compound at 60 °C for 7 days. |

| Photodegradation | Expose solid this compound to a light source according to ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). |

The following diagram illustrates a general workflow for conducting forced degradation studies:

Caption: General workflow for forced degradation studies.

Model Stability-Indicating UPLC-UV Method

This method can be used for the quantification of this compound and the detection of its degradation products.

Table 5: Model UPLC-UV Method Parameters

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a suitable ratio of A:B, then ramp up the percentage of B to elute the compound and its more nonpolar degradants. |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | UV detection at a wavelength where this compound and its potential degradation products absorb (a photodiode array detector is recommended for method development). |

| Injection Volume | 1 - 5 µL |

| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., acetonitrile) to an appropriate concentration. |

Model Stability-Indicating GC-MS Method

GC-MS is a powerful technique for the separation and identification of volatile degradation products.

Table 6: Model GC-MS Method Parameters

| Parameter | Suggested Conditions |

| Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components. |

| Mass Spectrometer | Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350. |

| Sample Preparation | Dissolve the sample in a volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration. |

Conclusion

The stability of this compound is a critical consideration for its effective use in research and pharmaceutical development. Its sensitivity to light, heat, and air necessitates strict adherence to proper storage and handling protocols. By storing this compound in a cool, dark, and dry environment, preferably under an inert atmosphere, its degradation can be significantly minimized. The implementation of stability-indicating analytical methods, such as UPLC-UV and GC-MS, is essential for monitoring its purity and ensuring the integrity of experimental outcomes. This guide provides the foundational knowledge and model protocols to assist researchers and scientists in maintaining the quality and reliability of this important chemical reagent.

References

- 1. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [chembk.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. echemi.com [echemi.com]

- 5. organic chemistry - Why is this compound unstable? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. benchchem.com [benchchem.com]

Spectroscopic Analysis of 1,2-Diiodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,2-diiodoethane, a vital organoiodine compound utilized in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data and methodologies for its identification and characterization.

Spectral Data Summary

The quantitative spectral data for this compound are summarized in the tables below, providing a clear reference for its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectral Data

| Parameter | ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) | 3.75 ppm[1] | -5.0 ppm[2] |

| Multiplicity | Singlet | Singlet |

| Solvent | CDCl₃[2][3] | CDCl₃[2] |

| Reference | Tetramethylsilane (TMS)[4][5] | Tetramethylsilane (TMS)[2][4] |

| Coupling Constant | Not Applicable | Not Applicable |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity | Sample Phase |

| 2960 - 2850 | C-H Stretch (alkane) | Medium | Solid |

| 1420 - 1405 | CH₂ Scissoring | Medium | Solid |

| 1170 - 1150 | CH₂ Wagging | Medium | Solid |

| 600 - 500 | C-I Stretch | Strong | Solid |

Note: Specific peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |

| 282 | ~15 | [C₂H₄I₂]⁺ (Molecular Ion) |

| 155 | 100 | [C₂H₄I]⁺ |

| 127 | ~60 | [I]⁺ |

| 28 | ~50 | [C₂H₄]⁺ |

| 27 | ~85 | [C₂H₃]⁺ |

Data obtained via Electron Ionization (EI) Mass Spectrometry.[6]

Experimental Protocols

Detailed methodologies for acquiring the spectral data presented above are provided to ensure reproducibility.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.[4][7]

-

The spectrometer is locked to the deuterium signal of the CDCl₃.

-

Standard acquisition parameters for a routine ¹H spectrum are used, including a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Data Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz or 125 MHz).[4][8]

-

A standard proton-decoupled pulse sequence is utilized.

-

The receiver gain is optimized, and a sufficient number of scans are acquired.

-

The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm, which is then calibrated to the TMS scale at 0.00 ppm.[9]

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

-

A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

-

The homogenous mixture is then compressed in a pellet die under high pressure (several tons) to form a transparent or translucent pellet.

2. Data Acquisition:

-

A background spectrum of the empty sample compartment is first recorded.

-

The KBr pellet containing the sample is placed in the sample holder of an FTIR spectrometer.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[10]

-

The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol

1. Sample Introduction:

-

A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.

2. Ionization (Electron Ionization - EI):

-

The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[8][11][12]

-

This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and subsequent fragment ions.[11][12]

3. Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector measures the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. rsc.org [rsc.org]

- 5. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 6. Ethane, 1,2-diiodo- [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

An In-depth Technical Guide to the Solubility of 1,2-Diiodoethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-diiodoethane in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide summarizes the qualitative solubility and presents a detailed, standardized experimental protocol for the quantitative determination of solubility for crystalline compounds such as this compound.

Solubility of this compound: A Qualitative Overview

This compound (also known as ethylene diiodide) is a halogenated alkane that presents as a crystalline powder.[1] Its solubility is a critical parameter in various applications, including organic synthesis and pharmaceutical research. While precise quantitative solubility data is sparse, a qualitative understanding can be drawn from multiple sources.

The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that nonpolar compounds will dissolve in nonpolar solvents, and polar compounds will dissolve in polar solvents. This compound, with its carbon-iodine bonds, possesses a degree of polarity, influencing its solubility in different organic media.

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Solubility |

| Methanol | Polar Protic | Soluble[1][2][3] |

| Ethanol | Polar Protic | Soluble[2] |

| Acetone | Polar Aprotic | Soluble |

| Diethyl Ether | Nonpolar | Soluble[2] |

| Chloroform | Nonpolar | Soluble |

| Benzene | Nonpolar | Soluble |

| Water | Polar Protic | Sparingly Soluble (0.82 g/L at 25°C)[4] |

Note: "Soluble" indicates that the source material states solubility without providing specific quantitative values. Further experimental determination is required for precise measurements.

Experimental Protocol for Determining Solubility

The most common and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method .[5][6] This procedure involves achieving a saturated solution at a controlled temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Analytical balance

-

Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[7]

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a flask or vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached and maintained.[8]

-

Add a known volume of the desired organic solvent to the flask.

-

-

Equilibration:

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours.[8] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

-

-

Separation of Undissolved Solid:

-

Once equilibrium is established, remove the flask from the shaker and allow it to stand at the same constant temperature to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, two common methods can be used:

-

Centrifugation: Centrifuge the sample at the controlled temperature. This will pellet the excess solid at the bottom of the tube.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter into a clean vial.[7] This method is highly effective at removing fine particles.

-

-

-

Quantification of Solute:

-

Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as HPLC.[7]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.[7]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for determining solubility.

References

Theoretical Conformational Analysis of 1,2-Diiodoethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethane (C₂H₄I₂) serves as a fundamental model for understanding conformational isomerism in substituted alkanes. The rotational freedom around the central carbon-carbon single bond gives rise to distinct spatial arrangements of the iodine atoms, known as conformers. The two primary conformers of interest are the anti (or trans) and gauche forms. The relative stability and populations of these conformers are governed by a delicate balance of steric and electronic effects, which can be probed through both theoretical calculations and experimental spectroscopy. This technical guide provides an in-depth analysis of the theoretical studies on this compound conformers, supported by experimental considerations.

Conformational Isomers of this compound

The rotation around the C-C bond in this compound leads to a potential energy surface with distinct minima corresponding to the stable conformers.

-

Anti (Trans) Conformer: In the anti conformation, the two iodine atoms are positioned at a dihedral angle of 180° with respect to each other. This arrangement minimizes steric repulsion between the bulky iodine atoms, and it is generally considered the most stable conformer.

-

Gauche Conformer: The gauche conformer is characterized by a dihedral angle of approximately 60° between the two iodine atoms. This conformation is generally higher in energy than the anti form due to increased steric strain.

Theoretical Studies and Computational Methodologies

A variety of computational methods have been employed to investigate the conformational landscape of 1,2-dihaloethanes, including this compound. These theoretical approaches provide valuable insights into the geometric parameters and relative energies of the conformers.

Computational Methods

The primary theoretical methods utilized in the study of this compound conformers include:

-

Ab initio methods:

-

Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.

-

Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation effects, which are crucial for accurately describing intermolecular interactions and relative energies.[1]

-

-

Density Functional Theory (DFT):

-

B3LYP: This is a widely used hybrid functional that combines the strengths of both HF and DFT methods.

-

Basis Sets

The choice of basis set is critical for obtaining accurate computational results. For studies involving heavy atoms like iodine, specialized basis sets are often required. A commonly used basis set for this compound is the 3-21G basis set.

Logical Relationship of Conformational Analysis

The following diagram illustrates the logical flow of theoretical conformational analysis.

Quantitative Data from Theoretical Studies

| Parameter | Anti Conformer | Gauche Conformer | Computational Method | Basis Set | Reference |

| Relative Energy (kcal/mol) | 0.0 | > 0.0 | HF, MP2, B3LYP | 3-21G | |

| I-C-C-I Dihedral Angle | 180° | ~60° | HF, MP2, B3LYP | 3-21G | |

| C-C Bond Length (Å) | Typical Alkane Value | Slightly Longer | - | - | - |

| C-I Bond Length (Å) | Typical Value | Slightly Longer | - | - | - |

| ∠ICC Bond Angle | Typical Tetrahedral | Slightly Distorted | - | - | - |

| ∠CCH Bond Angle | Typical Tetrahedral | Slightly Distorted | - | - | - |

Note: Specific numerical values for bond lengths and angles for this compound from various computational methods are not consistently reported in the surveyed literature. The table reflects the qualitative trends observed in studies of 1,2-dihaloethanes.

Experimental Protocols

Experimental techniques, particularly vibrational spectroscopy, are crucial for validating theoretical predictions and providing real-world data on the conformational equilibrium of this compound.

Raman and Infrared (IR) Spectroscopy

Raman and Infrared (IR) spectroscopy are powerful techniques for studying conformational isomers because the vibrational modes of the anti and gauche conformers are distinct.[2]

The following diagram outlines a typical workflow for the spectroscopic analysis of this compound conformers.

1. Sample Preparation:

-

For Solution-Phase Studies: A dilute solution of this compound is prepared in a suitable solvent (e.g., carbon tetrachloride, hexane). The choice of solvent is critical as it can influence the conformational equilibrium.

-

For Solid-Phase Studies: A thin film of solid this compound can be prepared by cooling the liquid sample on a suitable substrate.

2. Raman Spectroscopy:

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Ar+ laser at 514.5 nm or a He-Ne laser at 632.8 nm) is used.

-

Data Acquisition: The sample is placed in a quartz cuvette (for solutions) or on a cold stage (for solids). The scattered Raman light is collected, typically at a 90° angle to the incident beam, and dispersed by a monochromator onto a detector (e.g., a CCD camera).

-

Data Analysis: The resulting Raman spectrum will show distinct peaks corresponding to the vibrational modes of the anti and gauche conformers. The relative intensities of these peaks can be used to determine the relative populations of the two conformers at a given temperature.

3. Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: The sample is placed in an IR-transparent cell (e.g., with NaCl or KBr windows for solutions). The infrared radiation is passed through the sample, and the transmitted light is measured by a detector.

-

Data Analysis: Similar to Raman spectroscopy, the IR spectrum will exhibit characteristic absorption bands for the anti and gauche conformers. The integrated areas of these bands are proportional to the concentration of each conformer, allowing for the determination of their relative populations.

Conclusion

The conformational analysis of this compound provides a clear example of the interplay between steric and electronic effects in determining molecular geometry and stability. Theoretical calculations, particularly those employing MP2 and DFT methods, are invaluable tools for predicting the properties of the anti and gauche conformers. These computational predictions can be validated and refined through experimental techniques like Raman and IR spectroscopy. A combined theoretical and experimental approach is essential for a comprehensive understanding of the conformational landscape of this and other flexible molecules, which is of fundamental importance in various fields, including drug design and materials science.

References

An In-depth Technical Guide to the Discovery and History of 1,2-Diiodoethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethane, also known as ethylene diiodide, is an organoiodine compound with the chemical formula C₂H₄I₂. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It is intended for an audience with a technical background in chemistry and drug development, offering detailed experimental protocols and structured data for ease of reference and comparison.

Historical Discovery and Context

The study of organoiodine compounds dates back to the early 19th century, following the discovery of iodine by Bernard Courtois in 1811. The mid-1800s saw the burgeoning field of organic synthesis, with chemists exploring the reactivity of newly discovered organic molecules. The synthesis of haloalkanes, in particular, became a fundamental area of investigation, enabling the interconversion of various functional groups.

While the exact first synthesis is not definitively documented in a single seminal paper, historical chemical literature points towards the initial preparation of "iodure d'éthylène" (ethylene iodide) around 1855 by the French chemist J. Personne . His work was part of the broader European effort in the 19th century to systematically synthesize and characterize organic compounds. The primary method for its preparation, the direct addition of iodine to ethylene, was an early example of an electrophilic addition reaction to an alkene, a class of reactions that would become a cornerstone of organic chemistry.

Physicochemical Properties

This compound is a solid at room temperature and possesses a range of physical and chemical properties that are critical for its application in synthesis. The following tables summarize its key quantitative data.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₂H₄I₂ |

| Molar Mass | 281.86 g/mol [1] |

| Appearance | Light brown to brown crystals or crystalline powder[2][3][4] |

| Melting Point | 80-82 °C[1] |

| Boiling Point | 206 °C at 760 mmHg |

| Density | 2.132 g/mL at 25 °C |

| Solubility | Soluble in methanol, ethanol, and ether. Insoluble in water.[2][3] |

| Refractive Index | 1.8710 |

Table 2: Chemical and Safety Information

| Property | Value |

| CAS Number | 624-73-7 |

| InChI Key | GBBZLMLLFVFKJM-UHFFFAOYSA-N |

| Stability | Stable, but may discolor on exposure to light.[2] |

| Incompatibilities | Strong bases, strong oxidizing agents.[2] |

| Primary Hazard | Irritant |

Key Experimental Protocols

The synthesis of this compound has been refined over the years, but the foundational method of direct iodination of ethylene remains a key illustration of its preparation.

Historical Synthesis: Direct Iodination of Ethylene (circa 1855)

This protocol is a representation of the early methods used for the synthesis of this compound.

Objective: To synthesize this compound by the direct reaction of ethylene gas with iodine.

Materials:

-

Ethylene gas (C₂H₄)

-

Iodine (I₂)

-

Ethanol (as a solvent)

Procedure:

-

A mixture of iodine and ethanol is prepared in a suitable reaction vessel.

-

Ethylene gas is passed through this mixture.

-

The reaction proceeds until the characteristic color of the iodine disappears completely, indicating its consumption.

-

Upon completion, needle-like crystals of this compound are formed.

-

The crude product is isolated by filtration.

-

The collected crystals are washed to remove any unreacted starting materials or byproducts.

-

Further purification is achieved by recrystallization from ethanol to yield pure this compound.[3]

Modern Application: Synthesis of Samarium(II) Iodide

A primary contemporary use of this compound is in the preparation of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent.

Objective: To prepare a solution of samarium(II) iodide for use in organic synthesis.

Materials:

-

Samarium (Sm) metal

-

This compound (ICH₂CH₂I)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a flask is charged with samarium metal.

-

Anhydrous THF is added to the flask.

-

A solution of this compound in anhydrous THF is added to the samarium suspension.

-

The reaction mixture is stirred at room temperature. The formation of samarium(II) iodide is indicated by a change in color to a deep blue-green.

-

The resulting solution of SmI₂ is then used directly for subsequent reactions.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key reaction pathway and a general experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound, since its initial synthesis in the mid-19th century, has remained a relevant compound in the field of organic chemistry. Its discovery was a part of the foundational era of synthetic organic chemistry, and its modern applications, particularly in the preparation of important reagents like samarium(II) iodide, underscore its continued importance. This guide has provided a detailed overview of its history, properties, and key experimental protocols to serve as a valuable resource for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Safe Handling of 1,2-Diiodoethane

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-diiodoethane (CAS No. 624-73-7), a halogenated hydrocarbon used in organic synthesis.[1] Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous substance that poses significant risks upon exposure.[2] It is a skin, eye, and respiratory irritant.[3][4]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

The compound is represented by the following GHS pictograms and signal word:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage. It is a light brown or brown crystalline solid.[3][7] It is stable under recommended storage conditions but may discolor upon exposure to light.[4][6][7]

Summary of Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₂H₄I₂ |

| Molecular Weight | 281.86 g/mol |

| Appearance | Light brown to brown crystals or crystalline powder |

| Melting Point | 80-82 °C (lit.) |

| Boiling Point | ~200.05 °C |

| Density | 2.132 g/mL at 25 °C (lit.) |

| Vapor Pressure | 0.349 - 0.69 mmHg at 25°C |

| Solubility | Insoluble in water; Soluble in methanol, ethanol, ether |

| Stability | Stable, but sensitive to air and light |

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is required.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[8][9][10]

-

Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.[11]

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield may also be necessary. | Protects against splashes and vapors that can cause serious eye irritation.[5][8][11] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile) inspected prior to use. | Prevents skin contact, which causes irritation.[5][11] |

| Body Protection | A lab coat is required. For larger quantities or where splashing is a risk, a chemical-resistant apron and impervious clothing should be worn. | Protects skin and personal clothing from contamination.[8][10] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge or a full-face respirator should be used if ventilation is inadequate or exposure limits are exceeded. | Prevents inhalation, which may cause respiratory tract irritation.[5][11][12] |

Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

-

Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

-

Do not eat, drink, or smoke in the work area.[13]

Storage:

-

Due to its sensitivity, store protected from light.[6][9][12]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][6][14] Recommended storage temperature is between 2-8°C.[7]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek medical attention immediately.[5][11][12] |

| Skin Contact | Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][5][11][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][8][11][12] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][11][12] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][5][12]

-

Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides and hydrogen iodide.[2][12]

-

Protective Actions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5][12]

Accidental Release Measures:

-

Evacuate personnel to safe areas and ensure adequate ventilation.[5][12]

-

Wear appropriate personal protective equipment as outlined in Section 3.[5][12]

-

Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8][12]

-

Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9][10]

-

Collect the material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[2][5]

Stability and Reactivity

-

Reactivity: Not known to be reactive under normal processing.[2]

-

Chemical Stability: Stable under recommended storage conditions, but it is air and light sensitive.[2][7]

-

Conditions to Avoid: Exposure to light and heat.[2]

-

Incompatible Materials: Strong oxidizing agents and strong bases.[2][14] | Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[2][12]

Disposal Considerations

-

Product: this compound should be treated as hazardous waste.[11] Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5][8]

-

Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5][8]

-

Regulations: All disposal practices must be in accordance with local, regional, and national hazardous waste regulations. Do not discharge into sewer systems or contaminate water or soil.[5][8][11]

Methodologies and Protocols

Generalized Experimental Protocol for Handling this compound (Solid)

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling: a. Review the Safety Data Sheet (SDS) for this compound.[11] b. Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.[10] c. Verify that an appropriate fire extinguisher, safety shower, and eyewash station are accessible.[2] d. Don all required PPE as specified in Section 3 (safety goggles, nitrile gloves, lab coat).[11]

2. Weighing and Dispensing: a. Perform all manipulations within the chemical fume hood. b. Use a dedicated, clean spatula and weighing vessel. c. Carefully open the container, avoiding inhalation of any dust. d. Dispense the required amount of the solid slowly to prevent aerosolization. e. Close the primary container tightly immediately after dispensing.[10] f. Clean the spatula and weighing area with a suitable solvent and then soap and water. Dispose of contaminated wipes as hazardous waste.[10]

3. Addition to Reaction Vessel: a. Add the weighed this compound to the reaction vessel inside the fume hood. b. If the reaction is heated, use a well-controlled heating mantle and ensure the setup is secure.[10] c. Maintain adequate ventilation throughout the experiment.

4. Post-Handling and Cleanup: a. After use, securely seal the container and return it to its designated storage location (cool, dry, dark, 2-8°C).[10] b. Decontaminate all non-disposable equipment that came into contact with the chemical. c. Wipe down the work surface in the fume hood. d. Collect all contaminated disposable items (e.g., gloves, wipes, weighing paper) in a clearly labeled, sealed hazardous waste container.[11] e. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.

Visualized Safety Workflows

The following diagrams illustrate key logical relationships and workflows for ensuring safety when handling hazardous chemicals like this compound.

Caption: Hierarchy of controls for mitigating chemical hazards.

Caption: A logical workflow for the safe handling of this compound.

References

- 1. CAS 624-73-7: this compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Cas 624-73-7,this compound | lookchem [lookchem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 1,2-diiodoperfluoroethane | CAS#:354-65-4 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Ethane, 1,2-diiodo- MSDS CasNo.624-73-7 [lookchem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. spectrumchemical.com [spectrumchemical.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Samarium(II) Iodide Using 1,2-Diiodoethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of samarium(II) iodide (SmI₂), a versatile single-electron transfer reagent widely used in organic synthesis. The protocol described herein, often referred to as Kagan's method, utilizes the reaction of samarium metal with 1,2-diiodoethane in tetrahydrofuran (THF).[1][2] This method is valued for its convenience and the generation of a readily usable solution of SmI₂.[3]

Samarium(II) iodide is a powerful reducing agent capable of mediating a variety of chemical transformations, including reductions of functional groups, carbon-carbon bond formations, and complex cascade reactions.[2][4][5] Its utility in the total synthesis of natural products and other complex molecules makes it an indispensable tool for drug development professionals.[2] The reactivity and selectivity of SmI₂ can be finely tuned by the choice of solvent and the use of additives.[2][6]

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of a 0.1 M solution of samarium(II) iodide in THF.

Table 1: Reagent Quantities and Stoichiometry

| Reagent | Molecular Weight ( g/mol ) | Moles | Mass (g) | Equivalents |

| Samarium (Sm) | 150.36 | 0.022 | 3.30 | 2.2 |

| This compound (ICH₂CH₂I) | 281.86 | 0.01 | 2.82 | 1.0 |

| Tetrahydrofuran (THF) | 72.11 | - | 250 mL | - |

Note: A slight excess of samarium metal is often used to ensure complete reaction and to maintain the stability of the SmI₂ solution.[3]

Table 2: Reaction Conditions and Expected Outcome

| Parameter | Value |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Reaction Time | Several hours to overnight[3][4] |

| Concentration of SmI₂ | ~0.1 M[1][2] |

| Appearance | Deep blue solution[1][3] |

| Byproduct | Ethene gas[1] |

Experimental Protocols

This section provides a detailed methodology for the preparation of a samarium(II) iodide solution.

Materials and Equipment:

-

Round-bottom flask (e.g., 500 mL), oven-dried

-

Magnetic stir bar

-

Septum

-

Schlenk line or argon/nitrogen inlet

-

Syringes and needles

-

Cannula

-

Samarium powder (40 mesh)[6]

-

This compound (purified)

-

Anhydrous tetrahydrofuran (THF)

Purification of this compound:

Commercial this compound may contain impurities that can affect the quality of the SmI₂ solution. A purification step is recommended.[4]

-

Dissolve 20 g of this compound in approximately 400 mL of diethyl ether.[4]

-

Wash the organic layer five times with 100 mL portions of saturated aqueous sodium thiosulfate solution, followed by one wash with 100 mL of water.[4]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain a white solid.[4]

-

Store the purified this compound wrapped in aluminum foil and under an inert atmosphere.

Synthesis of Samarium(II) Iodide Solution (0.1 M in THF):

Safety Precaution: Samarium(II) iodide is air and moisture sensitive.[4] All operations must be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. Anhydrous solvents are essential for a successful synthesis.

-

Apparatus Setup: Place a magnetic stir bar in an oven-dried round-bottom flask. Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.[4]

-

Addition of Reagents:

-

Reaction:

-

Using a cannula or a syringe, slowly add the this compound solution to the stirring suspension of samarium powder at room temperature.[3][6]

-

The reaction mixture will gradually change color, eventually forming a characteristic deep blue solution, indicating the formation of SmI₂.[1][3] This process may take several hours to overnight.[3][4] The evolution of ethene gas will also be observed.[1]

-

-

Completion and Storage:

-

The reaction is considered complete when all the samarium metal has been consumed and the deep blue color persists.

-

Allow the solution to stand for about 30 minutes to let any unreacted samarium settle.[4]

-

The resulting ~0.1 M solution of SmI₂ in THF is ready for use. It is recommended to use the solution within a few days of preparation for best results.[6] The solution can be stored under an inert atmosphere, preferably in the presence of a small amount of excess samarium metal to maintain its stability.[3]

-

Titration of the SmI₂ Solution (Optional but Recommended):

The concentration of the prepared SmI₂ solution can be determined by iodometric titration.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of samarium(II) iodide.

Caption: Experimental workflow for the synthesis of SmI₂.

Caption: Reaction scheme for SmI₂ synthesis.

References